hexacosanoyl-CoA
Description
Structure
2D Structure
Properties
CAS No. |
99313-57-2 |
|---|---|
Molecular Formula |
C47H86N7O17P3S |
Molecular Weight |
1146.2 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexacosanethioate |
InChI |
InChI=1S/C47H86N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-38(56)75-31-30-49-37(55)28-29-50-45(59)42(58)47(2,3)33-68-74(65,66)71-73(63,64)67-32-36-41(70-72(60,61)62)40(57)46(69-36)54-35-53-39-43(48)51-34-52-44(39)54/h34-36,40-42,46,57-58H,4-33H2,1-3H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)/t36-,40-,41-,42+,46-/m1/s1 |
InChI Key |
FHLYYFPJDVYWQH-CPIGOPAHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthesis and Elongation Pathways of Hexacosanoyl Coa
Initial Activation of Very Long-Chain Fatty Acids to Acyl-Coenzyme A Esters
The first committed step in the metabolism of very long-chain fatty acids (VLCFAs), including hexacosanoic acid (C26:0), is their activation to a thioester derivative of coenzyme A (CoA). This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases.
Enzymology of Acyl-Coenzyme A Synthetases (Fatty Acid-Coenzyme A Ligases)
Acyl-CoA synthetases (ACS) are a diverse group of enzymes that catalyze the ATP-dependent formation of acyl-CoAs from fatty acids and CoA. This activation is a prerequisite for their participation in most metabolic pathways, including degradation via beta-oxidation and incorporation into complex lipids.
Several members of the acyl-CoA synthetase family exhibit activity towards very long-chain fatty acids. These are often referred to as very long-chain acyl-CoA synthetases (VLCS). Specific enzymes implicated in the activation of VLCFAs include Acyl-CoA Synthetase Bubblegum Family Member 1 (ACSBG1) and members of the Solute Carrier Family 27 (SLC27A). ACSBG1, in particular, is recognized for its role in converting long-chain and very long-chain fatty acids into their active acyl-CoA forms, which is crucial for both the synthesis of cellular lipids and their degradation through beta-oxidation uniprot.org.
The substrate specificity of acyl-CoA synthetases is a key determinant of which fatty acids are directed into specific metabolic pathways. While many ACS enzymes have broad specificity, some exhibit a preference for fatty acids of a particular chain length.
ACSBG1 : This enzyme can activate a diverse range of saturated, monounsaturated, and polyunsaturated fatty acids, including very long-chain fatty acids uniprot.org. Studies in knockout mouse models have shown that the absence of ACSBG1 leads to significantly lower levels of saturated very long-chain fatty acids, including both lignoceric acid (C24:0) and cerotic acid (hexacosanoic acid, C26:0) nih.gov. This suggests a significant, direct or indirect, role for ACSBG1 in the metabolism of hexacosanoic acid.
ACSF3 : Acyl-CoA Synthetase Family Member 3 (ACSF3) is a mitochondrial enzyme that preferentially ligates CoA to dicarboxylic acids like malonate and methylmalonate wikipedia.org. While some reports have suggested lignoceric acid (C24:0) as a potential substrate, in vitro studies have yielded conflicting results regarding its activity with very long-chain fatty acids wikipedia.org. The Reactome pathway database notes that ACSF3 preferentially ligates CoA to VLCFAs of around C24 in length reactome.org.
SLC27A3 (FATP3) : This enzyme functions as an acyl-CoA ligase that catalyzes the formation of fatty acyl-CoA from both long-chain and very-long-chain fatty acids uniprot.orgabcam.cnreactome.orgwikipedia.org. Its activity has been inferred from studies on its mouse ortholog, which has demonstrated the ability to activate VLCFAs reactome.org.
Table 1: Substrate Specificity of Selected Acyl-Coenzyme A Synthetases for Very Long-Chain Fatty Acids
| Enzyme | Gene Name | Substrate(s) | Key Findings |
|---|---|---|---|
| Acyl-CoA Synthetase Bubblegum Family Member 1 | ACSBG1 | Long-chain and very long-chain fatty acids | Can activate diverse saturated, monounsaturated, and polyunsaturated fatty acids uniprot.org. Knockout mice show reduced levels of C24:0 and C26:0 fatty acids nih.gov. |
| Acyl-CoA Synthetase Family Member 3 | ACSF3 | Malonate, Methylmalonate, possibly VLCFAs (e.g., C24:0) | Primarily a malonyl-CoA synthetase wikipedia.org. Conflicting reports on its activity with C24:0 wikipedia.org. Noted to preferentially ligate CoA to VLCFA around C24 in length reactome.org. |
| Solute Carrier Family 27 Member 3 | SLC27A3 | Long-chain and very long-chain fatty acids | Functions as an acyl-CoA ligase for both LCFAs and VLCFAs uniprot.orgabcam.cn. |
The activation of hexacosanoic acid to hexacosanoyl-CoA occurs in specific subcellular compartments, primarily the peroxisomes and the endoplasmic reticulum (microsomes).
Peroxisomes : These organelles are central to the metabolism of VLCFAs, including their degradation via β-oxidation nih.govyoutube.com. The activation of VLCFAs is a prerequisite for their transport into the peroxisome and subsequent breakdown. The entry of fatty acids into peroxisomes is dependent on ABC membrane transporters and very-long-chain acyl-CoA synthetases mdpi.com.
Microsomes (Endoplasmic Reticulum) : The endoplasmic reticulum is a major site for lipid synthesis, including the elongation of fatty acids. Acyl-CoA synthetases are present in the ER membrane to activate fatty acids for these biosynthetic processes. ACSBG1, for instance, is found in the cytoplasm, cytoplasmic vesicles, and the endoplasmic reticulum hmdb.ca. SLC27A3 has been localized to the mitochondrion membrane and endoplasmic reticulum abcam.cnwikipedia.org.
Mitochondria : Some acyl-CoA synthetase activity for VLCFAs is also associated with mitochondria. ACSF3 is a mitochondrial matrix enzyme nih.gov.
The subcellular location of the synthetase activity often dictates the metabolic fate of the activated fatty acid. Activation in the peroxisome typically directs the acyl-CoA towards β-oxidation, while activation in the endoplasmic reticulum channels it into elongation and complex lipid synthesis pathways.
Fatty Acid Elongation Cycle in this compound Biosynthesis
Once activated to its CoA ester, this compound is synthesized through the sequential addition of two-carbon units to a pre-existing long-chain acyl-CoA. This process, known as the fatty acid elongation cycle, occurs in the endoplasmic reticulum and involves a complex of four enzymes.
Sequential Addition of Two-Carbon Units to Produce Very Long-Chain Acyl-CoAs
The fatty acid elongation cycle consists of four sequential reactions that result in the addition of a two-carbon unit, derived from malonyl-CoA, to the growing acyl-CoA chain researchgate.net. The cycle is repeated until the desired chain length is achieved. The four steps are:
Condensation : This is the rate-limiting step where an acyl-CoA condenses with malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by a family of enzymes called fatty acid elongases (ELOVLs).
Reduction : The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase.
Dehydration : The 3-hydroxyacyl-CoA is dehydrated to form a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase.
Reduction : Finally, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the original substrate, by a trans-2,3-enoyl-CoA reductase.
The substrate specificity of the ELOVL enzymes is the primary determinant of the final chain length of the fatty acid produced. In the context of this compound biosynthesis, specific ELOVL enzymes are responsible for elongating very long-chain acyl-CoAs to C26.
ELOVL1 : This elongase is considered the key enzyme in the synthesis of saturated VLCFAs, including hexacosanoic acid embopress.org. In vitro studies have demonstrated that ELOVL1 can elongate saturated acyl-CoAs from C18:0 up to C26:0 nih.govpnas.org. It exhibits high activity towards C22:0-CoA, making it crucial for the production of C24 and subsequent C26 acyl-CoAs nih.govnih.gov. The knockdown of ELOVL1 has been shown to reduce the elongation of C22:0 to C26:0, leading to lower levels of C26:0 embopress.org.
ELOVL4 : This elongase has been shown to have weak but significant activity in elongating C24:0- and C26:0-CoAs nih.govpnas.org.
The synthesis of this compound, therefore, primarily relies on the activity of ELOVL1 to extend shorter very long-chain acyl-CoAs, such as tetracosanoyl-CoA (C24:0-CoA), by a two-carbon unit.
Table 2: Key ELOVL Enzymes in this compound Biosynthesis
| Enzyme | Gene Name | Substrate(s) | Product(s) | Role in C26:0 Synthesis |
|---|---|---|---|---|
| Elongation of Very Long Chain Fatty Acids Protein 1 | ELOVL1 | Saturated C18:0-C26:0 acyl-CoAs (high activity for C22:0-CoA) nih.govpnas.org | Elongated saturated acyl-CoAs up to C28:0 embopress.org | The primary elongase responsible for the synthesis of C26:0 embopress.org. |
| Elongation of Very Long Chain Fatty Acids Protein 4 | ELOVL4 | C24:0-CoA, C26:0-CoA nih.govpnas.org | Elongated saturated acyl-CoAs | Exhibits weak but significant activity towards C24:0 and C26:0 substrates nih.govpnas.org. |
Key Enzymatic Steps in Very Long-Chain Fatty Acid Elongation leading to this compound in Yeast
The synthesis of very-long-chain fatty acids (VLCFAs), including this compound, occurs through a cyclical four-step elongation process within the endoplasmic reticulum. nih.gov This pathway extends a pre-existing fatty acyl-CoA primer by two-carbon units donated by malonyl-CoA. In yeast, the production of the C26 fatty acid, hexacosanoic acid, is essential for the synthesis of sphingolipids. scispace.comnih.gov The elongation to C26 is a multi-step process, with each cycle involving condensation, reduction, dehydration, and a second reduction.
3-Oxoacyl-Coenzyme A Synthase Activity
The initial and rate-limiting step of each elongation cycle is the condensation of a fatty acyl-CoA with malonyl-CoA, catalyzed by a 3-oxoacyl-CoA synthase, also known as a fatty acid elongase. oup.com In Saccharomyces cerevisiae, two key elongases, Elo2p and Elo3p, are primarily responsible for the elongation of long-chain fatty acids to VLCFAs. nih.gov
Elo2p: This enzyme is involved in the elongation of fatty acids with chain lengths up to 24 carbons. nih.gov It demonstrates a higher affinity for substrates with fewer than 22 carbons. nih.gov
Elo3p: Elo3p exhibits a broader substrate specificity and is critically essential for the final elongation step, converting a 24-carbon fatty acyl-CoA to a 26-carbon species, which is the precursor to this compound. nih.gov Studies on null mutants have shown that the absence of Elo3p leads to a failure to produce C26 fatty acids, with an accumulation of C24 fatty acids instead. scispace.com
The simultaneous disruption of both ELO2 and ELO3 genes is lethal in yeast, indicating their overlapping and essential functions in VLCFA synthesis. nih.gov
| Enzyme | Gene | Substrate Preference | Function in this compound Biosynthesis |
| Elo2p | ELO2 | Fatty acyl-CoAs < C22 | Elongation of fatty acids up to C24 |
| Elo3p | ELO3 | C24-acyl-CoA | Final condensation step to form the C26 backbone |
3-Oxoacyl-Coenzyme A Reductase Activity
The 3-oxoacyl-CoA intermediate generated by the synthase is then reduced to a 3-hydroxyacyl-CoA. This reaction is catalyzed by the enzyme 3-oxoacyl-CoA reductase, encoded by the YBR159w gene in yeast. This enzyme utilizes NADPH as a reducing agent to convert the keto group at the beta-carbon to a hydroxyl group. The activity of this reductase is a crucial second step in the elongation cycle, preparing the molecule for the subsequent dehydration reaction.
| Enzyme | Gene | Reaction Catalyzed | Cofactor |
| 3-Oxoacyl-CoA Reductase | YBR159w | 3-oxoacyl-CoA to 3-hydroxyacyl-CoA | NADPH |
Trans-2-Enoyl-Coenzyme A Hydratase Activity
Following the reduction of the 3-oxo group, the 3-hydroxyacyl-CoA intermediate undergoes dehydration to form a trans-2-enoyl-CoA. This step is catalyzed by a 3-hydroxyacyl-CoA dehydratase. In yeast, the protein Phs1p has been identified as the essential dehydratase in the VLCFA elongation pathway. nih.gov Deletion of the PHS1 gene is lethal, highlighting its critical role in the production of VLCFAs necessary for sphingolipid synthesis. nih.gov
| Enzyme | Gene | Reaction Catalyzed |
| 3-Hydroxyacyl-CoA Dehydratase | PHS1 | 3-hydroxyacyl-CoA to trans-2-enoyl-CoA |
Enoyl-Coenzyme A Reductase Activity
The final step in the elongation cycle is the reduction of the trans-2-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer than the initial primer. This reaction is catalyzed by the enoyl-CoA reductase, Tsc13p. nih.govunl.edu Tsc13p also utilizes NADPH as the reductant. nih.gov The product of this reaction, in the final cycle of elongation leading to this compound, is the C26:0-CoA molecule itself. Tsc13p is an essential protein, and its absence leads to defects in VLCFA synthesis and an accumulation of shorter-chain fatty acids in ceramides (B1148491). nih.govunl.edu Evidence suggests that Tsc13p may physically associate with Elo2p and Elo3p, possibly forming a larger elongase complex to facilitate the efficient channeling of intermediates through the pathway. nih.govunl.edu
| Enzyme | Gene | Reaction Catalyzed | Cofactor |
| Enoyl-CoA Reductase | TSC13 | trans-2-enoyl-CoA to saturated acyl-CoA | NADPH |
Desaturation of this compound
Once synthesized, saturated fatty acyl-CoAs can undergo desaturation, a process that introduces double bonds into the acyl chain. This modification is critical for maintaining the fluidity of cellular membranes and for the synthesis of various signaling molecules.
Acyl-Coenzyme A Desaturase Activity on this compound
In Saccharomyces cerevisiae, the introduction of a double bond into a saturated fatty acyl-CoA is primarily catalyzed by the Δ9-fatty acid desaturase, Ole1p. nih.gov This enzyme is an integral membrane protein of the endoplasmic reticulum that catalyzes the insertion of a cis double bond between carbons 9 and 10 of a fatty acyl-CoA. ebi.ac.uk The preferred substrates for Ole1p are palmitoyl-CoA (C16:0-CoA) and stearoyl-CoA (C18:0-CoA). ebi.ac.uk
| Enzyme | Gene | Reaction | Substrate | Product |
| Δ9-Fatty Acid Desaturase | OLE1 | Introduction of a cis double bond at the Δ9 position | Saturated fatty acyl-CoA (e.g., this compound) | Monounsaturated fatty acyl-CoA (e.g., Hexacosenoyl-CoA) |
Enzymatic Conversion of this compound to Trans-2,3-Dehydrothis compound
The conversion of this compound to trans-2,3-dehydrothis compound is the initial, rate-determining step in the peroxisomal β-oxidation pathway for very-long-chain fatty acids (VLCFAs). ebi.ac.ukmedlineplus.gov This catabolic process shortens VLCFAs, which are too long to be initially processed by mitochondria. wikipedia.org
The reaction is catalyzed by the enzyme acyl-CoA oxidase, specifically the peroxisomal straight-chain acyl-CoA oxidase encoded by genes like ACOX1. medlineplus.govaocs.org This enzyme introduces a trans double bond between the second and third carbons (the α and β carbons) of the fatty acyl chain. nih.gov The process involves the removal of two hydrogen atoms from the acyl-CoA substrate, with molecular oxygen (O₂) acting as the electron acceptor. wikipedia.org This reaction yields trans-2,3-dehydroacyl-CoA and hydrogen peroxide (H₂O₂) as products. wikipedia.orgaatbio.com The hydrogen peroxide is subsequently neutralized to water and oxygen by the enzyme catalase within the peroxisome. aocs.orgaatbio.com
This dehydrogenation step is essential for the subsequent reactions of β-oxidation (hydration, dehydrogenation, and thiolysis) that ultimately shorten the fatty acid chain by two carbons, producing acetyl-CoA. medlineplus.govwikipedia.org
| Substrate | Enzyme | Products | Pathway |
|---|---|---|---|
| This compound | Acyl-CoA Oxidase | Trans-2,3-Dehydrothis compound + H₂O₂ | Peroxisomal β-Oxidation (First Step) |
Formation of Hexacosenoyl-CoA (C26:1-CoA) and its Metabolic Origin
Hexacosenoyl-CoA (C26:1-CoA) is a monounsaturated very-long-chain fatty acyl-CoA. Research into the metabolism of VLCFAs, particularly in the context of genetic disorders like X-linked adrenoleukodystrophy (X-ALD), has revealed that its primary metabolic origin is not the desaturation of its saturated counterpart, this compound (C26:0-CoA). nih.gov
Instead, detailed metabolic studies have shown that hexacosenoyl-CoA is mainly synthesized via the fatty acid elongation pathway, with oleoyl-CoA (C18:1-CoA) serving as the principal precursor. nih.gov The fatty acid elongation system, located in the endoplasmic reticulum, extends fatty acyl-CoA chains by adding two-carbon units in a four-step cyclical process. researchgate.netresearchgate.net Oleoyl-CoA undergoes four successive cycles of elongation to be converted into hexacosenoyl-CoA.
In each cycle, the following reactions occur:
Condensation with malonyl-CoA.
Reduction of the resulting 3-ketoacyl-CoA.
Dehydration of the 3-hydroxyacyl-CoA.
Reduction of the trans-2,3-enoyl-CoA to a saturated acyl-CoA that is two carbons longer. researchgate.net
This finding is supported by studies on cells deficient in the ABCD1 transporter, where hexacosenoyl-CoA, not this compound, was found to be the most abundantly accumulated VLCFA-CoA species. nih.gov The metabolic turnover rate of this C26:1-CoA was also found to be nearly identical to that of oleoyl-CoA, further strengthening the evidence for this elongation pathway. nih.gov
| Starting Precursor | Number of Elongation Cycles | Two-Carbon Donor | Final Product |
|---|---|---|---|
| Oleoyl-CoA (C18:1) | 4 | Malonyl-CoA | Hexacosenoyl-CoA (C26:1) |
Degradation and Catabolism of Hexacosanoyl Coa
Peroxisomal Beta-Oxidation of Very Long-Chain Acyl-Coenzyme A Esters
Very long-chain fatty acids (VLCFAs) like hexacosanoic acid (C26:0) are exclusively shortened in peroxisomes because the enzymatic machinery in mitochondria cannot process fatty acids with 22 or more carbons. wikipedia.orgmdpi.com The peroxisomal beta-oxidation system is essential for degrading these molecules to shorter chain lengths that can then be further metabolized in mitochondria. scielo.brmdpi.com This pathway involves a series of four enzymatic reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage. ontosight.ai
The first and rate-limiting step in the peroxisomal beta-oxidation of hexacosanoyl-CoA is catalyzed by peroxisomal acyl-coenzyme A oxidase 1 (ACOX1). unimib.it ACOX1 is specific for straight-chain acyl-CoAs, including the CoA esters of VLCFAs. nih.govnih.gov This enzyme facilitates the dehydrogenation of this compound, introducing a double bond between the alpha and beta carbons (C2 and C3) to produce trans-2,3-dehydrothis compound. unimib.itreactome.org Unlike its mitochondrial counterparts, ACOX1 transfers electrons directly to molecular oxygen (O2), which results in the formation of hydrogen peroxide (H2O2). reactome.orgaocs.org The H2O2 is subsequently neutralized into water and oxygen by the peroxisomal enzyme catalase. unimib.itaocs.org A deficiency in ACOX1 leads to the accumulation of VLCFAs, such as C26:0, in plasma and tissues, highlighting its crucial role in their degradation. nih.govscielo.br
Following the initial dehydrogenation by ACOX1, the resulting trans-2-enoyl-CoA undergoes the next three steps of the beta-oxidation cycle, which are catalyzed by a multifunctional enzyme and a thiolase.
Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase: In human peroxisomes, the second and third steps are carried out by a single bifunctional enzyme. ebi.ac.ukuniprot.org For straight-chain substrates like the derivative of this compound, the key enzyme is the D-bifunctional protein (DBP), also known as peroxisomal multifunctional enzyme type 2 (MFE2 or HSD17B4). nih.govfrontiersin.org
The enoyl-CoA hydratase activity of DBP adds a water molecule across the double bond of the trans-2-enoyl-CoA, forming (3R)-3-hydroxyacyl-CoA. uniprot.orgebi.ac.uk
The 3-hydroxyacyl-CoA dehydrogenase activity of DBP then oxidizes the hydroxyl group on the beta-carbon to a ketone, producing 3-ketoacyl-CoA. ebi.ac.ukuniprot.org This reaction uses NAD+ as a cofactor. uniprot.org
Thiolase: The final step is the thiolytic cleavage of 3-ketoacyl-CoA, catalyzed by a peroxisomal thiolase. nih.gov This reaction involves another molecule of Coenzyme A, which cleaves the bond between the alpha and beta carbons. nih.gov The products are acetyl-CoA and an acyl-CoA that is two carbons shorter than the original molecule. mdpi.com For the degradation of VLCFAs, both peroxisomal 3-ketoacyl-CoA thiolase 1 (ACAA1) and sterol carrier protein X (SCPx) are believed to be involved. nih.govfrontiersin.org
This four-step cycle repeats, shortening the fatty acyl-CoA chain by two carbons with each turn, until it reaches a medium-chain length (e.g., hexanoyl-CoA), at which point it can be transported to the mitochondria for complete oxidation. scielo.br
Acyl-coenzyme A dehydrogenase family member 11 (ACAD11) is an enzyme that participates in fatty acid oxidation. genecards.org While most VLCFA oxidation begins in peroxisomes, some research points to a role for ACAD11 in the metabolism of long-chain fatty acids. nih.govresearchgate.net Studies have shown that ACAD11 utilizes substrates with carbon chain lengths from 20 to 26, showing optimal activity with C22-CoA (behenoyl-CoA). nih.govmaayanlab.cloud This suggests ACAD11 could be involved in the mitochondrial beta-oxidation of very long-chain fatty acids, potentially acting on substrates like this compound or its shortened products. nih.govuniprot.org
Recent findings indicate that ACAD11 is localized to peroxisomes and is necessary for the catabolism of longer-chain 4-hydroxy acids. nih.gov Its expression is particularly high in the brain, suggesting a specialized role in lipid metabolism within the central nervous system beyond simple energy generation, possibly in the synthesis or breakdown of unique cellular lipids. nih.govmaayanlab.cloud
Table 1: Key Enzymes in Peroxisomal Beta-Oxidation of this compound
| Step | Enzyme | Gene | Substrate | Product |
| 1. Dehydrogenation | Acyl-Coenzyme A Oxidase 1 | ACOX1 | This compound | trans-2,3-Dehydrothis compound |
| 2. Hydration | D-Bifunctional Protein (Enoyl-CoA Hydratase activity) | HSD17B4 | trans-2,3-Dehydrothis compound | (3R)-3-Hydroxyacyl-CoA |
| 3. Dehydrogenation | D-Bifunctional Protein (3-Hydroxyacyl-CoA Dehydrogenase activity) | HSD17B4 | (3R)-3-Hydroxyacyl-CoA | 3-Ketoacyl-CoA |
| 4. Thiolysis | 3-Ketoacyl-CoA Thiolase 1 / Sterol Carrier Protein X | ACAA1 / SCP2 | 3-Ketoacyl-CoA | Acetyl-CoA + Tetracosanoyl-CoA |
Mitochondrial Beta-Oxidation Considerations for this compound
While the initial breakdown of this compound is the exclusive domain of peroxisomes, mitochondria are the primary site for the beta-oxidation of the resulting shorter-chain fatty acids. wikipedia.orgnih.gov Fatty acids with chain lengths of 12 carbons or fewer can diffuse passively into the mitochondrial matrix, but longer chains require a specialized transport system. mdpi.commhmedical.com
The transport of long-chain fatty acids from the cytosol into the mitochondrial matrix is facilitated by the carnitine shuttle system. researchgate.nettaylorandfrancis.com This system involves two key enzymes, Carnitine Palmitoyltransferase 1 (CPT1) and Carnitine Palmitoyltransferase 2 (CPT2). frontiersin.org
CPT1: Located on the outer mitochondrial membrane, CPT1 converts the long-chain acyl-CoA into a long-chain acylcarnitine ester. frontiersin.orgresearchgate.net This is considered the rate-limiting step for mitochondrial fatty acid oxidation. taylorandfrancis.com
Translocation: The resulting acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT). researchgate.nettaylorandfrancis.com
CPT2: Located on the matrix side of the inner mitochondrial membrane, CPT2 converts the acylcarnitine back into its acyl-CoA form, releasing free carnitine. frontiersin.orgresearchgate.net The regenerated acyl-CoA is then available for beta-oxidation within the mitochondria. researchgate.net
Although this system is essential for long-chain fatty acids, VLCFAs like this compound must first be shortened in peroxisomes. mdpi.com The resulting medium- and short-chain acyl-CoAs can then enter the mitochondria for complete oxidation, bypassing the need for the CPT system if they are short enough, or utilizing it if they are still in the long-chain range. nih.govnih.gov Some sources suggest that this compound itself can be converted to hexacosanoylcarnitine by CPT1 for mitochondrial transport, but the prevailing view is that it is too long to be a direct substrate for mitochondrial beta-oxidation without prior peroxisomal shortening. hmdb.ca
The division of labor between peroxisomes and mitochondria in fatty acid oxidation is based primarily on substrate chain length.
Peroxisomes: These organelles are indispensable for the initial breakdown of VLCFAs (C22 and longer) and branched-chain fatty acids. wikipedia.orgnih.gov The first enzyme in the peroxisomal pathway, ACOX1, is specifically adapted for these long substrates. nih.gov Peroxisomal beta-oxidation is a chain-shortening process, not a complete degradation pathway to acetyl-CoA for all substrates. scielo.br It is also less efficient for energy production, as the first dehydrogenation step by ACOX1 produces H2O2 instead of FADH2, meaning the energy from this step is not captured as ATP. aocs.org
Mitochondria: Mitochondria are the primary site of beta-oxidation for the bulk of dietary fatty acids, which are typically long-chain (C12-C20), medium-chain, and short-chain. nih.govnih.gov This process is a major source of metabolic energy, as the reducing equivalents (FADH2 and NADH) generated are fed directly into the electron transport chain to produce ATP. mhmedical.commdpi.com
In essence, the two organelles work in tandem. mdpi.com Peroxisomes handle the initial, obligatory shortening of VLCFAs like hexacosanoic acid, and the mitochondria then take over the oxidation of the resulting shorter acyl-CoAs to generate energy. mdpi.commdpi.com This metabolic interplay is crucial, and defects in peroxisomal oxidation lead to the toxic accumulation of VLCFAs, as seen in disorders like X-linked adrenoleukodystrophy. ontosight.aiadrenoleukodystrophy.info
Table 2: Comparison of Fatty Acid Beta-Oxidation in Peroxisomes and Mitochondria
| Feature | Peroxisomes | Mitochondria |
| Primary Substrates | Very-long-chain fatty acids (≥ C22), Branched-chain fatty acids wikipedia.orgnih.gov | Long, medium, and short-chain fatty acids (≤ C20) nih.govnih.gov |
| First Dehydrogenase | Acyl-CoA Oxidase (ACOX1) aocs.org | Acyl-CoA Dehydrogenases (e.g., VLCAD, MCAD) libretexts.org |
| Electron Acceptor (1st Step) | O2 (produces H2O2) aocs.org | FAD (produces FADH2) nih.gov |
| Energy Capture | Less efficient; no FADH2 from the first step aocs.org | Highly efficient; FADH2 and NADH link to ATP production mdpi.com |
| Transport Mechanism | ABC transporters (e.g., ABCD1) for acyl-CoAs scielo.br | Carnitine shuttle (CPT1, CACT, CPT2) for long-chain acyl-CoAs researchgate.net |
| Primary Function | Chain-shortening of VLCFAs scielo.br | Complete oxidation for energy production mhmedical.com |
Hydrolysis of this compound
The breakdown of this compound, a very long-chain fatty acyl-CoA, is a critical process for maintaining lipid homeostasis. This process primarily involves the hydrolysis of the thioester bond, releasing hexacosanoic acid and Coenzyme A (CoA). This reaction is catalyzed by a group of enzymes known as acyl-CoA thioesterases.
Enzymatic Hydrolysis of this compound to Hexacosanoic Acid and Coenzyme A
The enzymatic hydrolysis of this compound is a fundamental reaction in its catabolism. rhea-db.org This reaction, which yields hexacosanoate (the ionized form of hexacosanoic acid) and Coenzyme A, is essential for the subsequent steps in the degradation of this very long-chain fatty acid. rhea-db.org The general reaction is as follows:
This compound + H₂O → Hexacosanoate + CoA + H⁺ rhea-db.org
This hydrolytic activity is crucial for regulating the intracellular pools of very long-chain acyl-CoAs and free fatty acids. Acyl-CoA thioesterases are the enzymes responsible for catalyzing this hydrolysis. ebi.ac.ukresearchgate.net These enzymes are found in various cellular compartments, including peroxisomes, which are the primary site for the β-oxidation of very long-chain fatty acids. nih.govsmpdb.ca
The degradation of this compound is particularly important in the context of certain metabolic disorders. For instance, in X-linked adrenoleukodystrophy (X-ALD), a genetic disorder, the transport of very long-chain fatty acids (VLCFAs) like hexacosanoic acid into the peroxisome is impaired. nih.govfrontiersin.org This leads to the accumulation of VLCFAs and their corresponding CoA esters, including this compound, in tissues and cells. nih.govnih.gov Studies have shown that the degradation of this compound is severely impaired in fibroblasts from X-ALD patients. nih.gov
Role of Acyl-Coenzyme A Thioesterases, including Bile Acid-Coenzyme A:Amino Acid N-Acyltransferase (BAAT), in Very Long-Chain Acyl-Coenzyme A Hydrolysis
Acyl-CoA thioesterases (ACOTs) are a family of enzymes that play a significant role in the hydrolysis of acyl-CoAs of varying chain lengths, including very long-chain acyl-CoAs like this compound. ebi.ac.ukresearchgate.netnih.gov These enzymes are crucial for regulating the intracellular concentrations of acyl-CoAs, free fatty acids, and Coenzyme A. ebi.ac.ukresearchgate.net Peroxisomes contain several ACOT enzymes that are involved in the hydrolysis of short-, medium-, long-, and very long-chain acyl-CoAs. nih.gov For example, a mouse acyl-coenzyme A thioesterase 3 has been shown to catalyze the hydrolysis of this compound. uniprot.org
Interestingly, some enzymes with primary functions in other metabolic pathways also exhibit acyl-CoA thioesterase activity. One such enzyme is Bile Acid-Coenzyme A:Amino Acid N-Acyltransferase (BAAT). uniprot.orghmdb.cauniprot.org While its main role is to conjugate bile acids with amino acids like glycine (B1666218) and taurine, BAAT has been shown to possess thioesterase activity towards long and very long-chain saturated acyl-CoAs in vitro. uniprot.orghmdb.cauniprot.orgmybiosource.comusbio.net This dual function suggests that BAAT may also contribute to the regulation of intracellular levels of free fatty acids by hydrolyzing very long-chain acyl-CoAs. uniprot.orghmdb.cauniprot.orgusbio.net The ability of BAAT to hydrolyze these molecules indicates a broader role in lipid metabolism than initially recognized. hmdb.causbio.net
The thioesterase activity of enzymes like BAAT and other dedicated ACOTs is vital for preventing the accumulation of potentially toxic levels of very long-chain acyl-CoAs and for providing the free fatty acid substrate for processes like peroxisomal β-oxidation. nih.govsmpdb.ca
Cellular Transport and Subcellular Compartmentation of Hexacosanoyl Coa
Cytosolic Formation and Distribution to Cellular Organelles
Hexacosanoyl-CoA is primarily formed in the cytoplasm through the action of very long-chain acyl-CoA synthetases (ACSVLs), which activate hexacosanoic acid by attaching it to coenzyme A. hmdb.caebi.ac.uk This activation step is a prerequisite for its subsequent metabolic fates. Once formed in the cytosol, this compound can be distributed to various organelles, including the peroxisomes and mitochondria, for processes such as beta-oxidation. hmdb.canih.gov While mitochondria are the primary sites for the beta-oxidation of short-, medium-, and long-chain fatty acids, the breakdown of very long-chain fatty acids like hexacosanoic acid is initiated in the peroxisomes. mdpi.comnih.gov
The transport of this compound into the mitochondrial matrix for further oxidation requires a specific carnitine shuttle system. hmdb.ca In contrast, its import into peroxisomes is a more direct process mediated by specialized transporters located on the peroxisomal membrane. jst.go.jpnih.gov
Peroxisomal Import Mechanisms of Very Long-Chain Acyl-Coenzyme A Esters
The peroxisomal membrane is generally impermeable to large molecules like VLCFA-CoAs, necessitating dedicated transport systems. guidetopharmacology.org The import of these molecules into the peroxisomal matrix is a critical step for their subsequent beta-oxidation.
Role of ATP-Binding Cassette (ABC) Transporters: ABCD1, ABCD2, and ABCD3
A family of ATP-binding cassette (ABC) transporters, specifically ABCD1, ABCD2, and ABCD3, are located on the peroxisomal membrane and play a pivotal role in transporting various acyl-CoA esters from the cytosol into the peroxisome. jst.go.jpguidetopharmacology.org These transporters function as homodimers and exhibit distinct but sometimes overlapping substrate specificities. nih.govresearchgate.net
| Transporter | Primary Substrates |
| ABCD1 | Saturated and monounsaturated very long-chain fatty acyl-CoAs (e.g., C24:0-CoA, C26:0-CoA). jst.go.jpportlandpress.combiorxiv.org |
| ABCD2 | Overlapping specificity with ABCD1 for VLCFA-CoAs, but also transports polyunsaturated fatty acyl-CoAs. nih.govresearchgate.netbiorxiv.org |
| ABCD3 | Branched-chain acyl-CoAs and bile acid intermediates. jst.go.jpnih.govportlandpress.com |
Dysfunction of these transporters can lead to severe metabolic disorders. For instance, mutations in the ABCD1 gene cause X-linked adrenoleukodystrophy (X-ALD), a disease characterized by the accumulation of VLCFAs in tissues. nih.govvikingtherapeutics.com
Direct Transport of this compound Esters by ABCD1 in Human Cells
Research has provided compelling evidence that in human cells, the ABCD1 transporter directly accepts and transports this compound esters into the peroxisome. nih.govresearchgate.net This transport is an ATP-dependent process. nih.gov Studies using isolated peroxisomes have shown that the β-oxidation of this compound is significantly reduced in the absence of functional ABCD1. nih.gov Furthermore, blocking ABCD1 function with a specific antibody diminishes β-oxidation activity to levels observed in X-ALD patients, confirming the direct role of ABCD1 in this process. nih.govresearchgate.net This finding contrasts with some earlier hypotheses that suggested a different substrate, the free fatty acid, was transported, requiring subsequent reactivation within the peroxisome. The direct transport of the acyl-CoA ester by ABCD1 streamlines the metabolic pathway. nih.gov
Dependence on Cytosolic Factors for Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation
Interestingly, the efficient β-oxidation of this compound within isolated peroxisomes is not solely dependent on the peroxisomal machinery itself. Studies have revealed the requirement of a cytosolic factor for this process to occur optimally. nih.govresearchgate.net This cytosolic component is described as being greater than 10 kDa in molecular mass and is resistant to both heat and N-ethylmaleimide inactivation. nih.govresearchgate.net While the precise identity and mechanism of action of this factor are still under investigation, its necessity highlights a coordinated interplay between the cytosol and the peroxisome in the metabolism of very long-chain fatty acids.
Biological and Metabolic Roles of Hexacosanoyl Coa
General Role of Acyl-Coenzyme A Esters in Fatty Acid Transfer and Cellular Energy Metabolism
Acyl-Coenzyme A (acyl-CoA) esters are crucial intermediates in cellular metabolism, formed by the enzymatic joining of coenzyme A with a fatty acid. creative-proteomics.com These molecules are central to several metabolic processes, including the synthesis and breakdown of fatty acids, cholesterol metabolism, and the production of ketone bodies. creative-proteomics.com
One of the primary functions of acyl-CoAs is to facilitate the transport of fatty acids from the cytoplasm into the mitochondria, where fatty acid oxidation occurs. hmdb.ca This process, known as beta-oxidation, breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2, which are then used to generate ATP, the cell's main energy currency. creative-proteomics.com The transport of very long-chain acyl-CoAs like hexacosanoyl-CoA into the mitochondria is a critical step and involves conversion to their corresponding acylcarnitine derivatives. hmdb.ca
Acyl-CoAs also serve as building blocks for the synthesis of various lipids, including triglycerides and phospholipids (B1166683), which are essential components of cell membranes. creative-proteomics.com Furthermore, they act as signaling molecules, regulating the activity of enzymes and ion channels, and influencing gene expression. researchgate.net
Involvement in Sphingolipid Metabolism
This compound is a vital substrate in the synthesis of sphingolipids, a class of lipids that are integral components of cell membranes and are involved in signal transduction. nih.gov
Ceramide Synthesis from this compound
Ceramides (B1148491), the central molecules of sphingolipid metabolism, are synthesized through the acylation of a sphingoid base, such as sphingosine (B13886) or sphinganine. nih.gov This reaction is catalyzed by a family of enzymes known as ceramide synthases. nih.gov this compound serves as the donor of the C26 acyl chain in the formation of C26-ceramide.
In the yeast Saccharomyces cerevisiae, the synthesis of ceramides containing very long-chain fatty acids is dependent on the ceramide synthase complex, which includes the proteins Lag1p and Lac1p. ymdb.carhea-db.orgymdb.ca This complex shows a preference for very long-chain acyl-CoAs, particularly C26-CoA (this compound), for the synthesis of ceramides that are essential for cell growth and function. rhea-db.org The resulting N-hexacosanoylsphinganine is a key intermediate in the biosynthesis of more complex sphingolipids. ymdb.ca
Table 1: Key Enzymes in this compound Dependent Ceramide Synthesis
| Enzyme/Protein | Organism | Function in Ceramide Synthesis |
| Ceramide Synthase (Lag1p/Lac1p complex) | Saccharomyces cerevisiae | Catalyzes the C26-CoA-dependent synthesis of ceramides. rhea-db.orgymdb.ca |
| Sphingosine N-acyltransferase LAG1 | Saccharomyces cerevisiae | A component of the ceramide synthase complex required for C26-CoA-dependent ceramide synthesis. ymdb.ca |
Influence on Membrane Fluidity through its Role in Desaturation Pathways
The composition of fatty acyl chains within membrane lipids is a critical determinant of membrane fluidity. Saturated fatty acids, like hexacosanoic acid, tend to pack tightly, leading to more rigid membranes, while unsaturated fatty acids introduce kinks that increase membrane fluidity. scialert.net
This compound can be a substrate for fatty acid desaturases, enzymes that introduce double bonds into acyl chains. uniprot.orguniprot.org For instance, acyl-CoA dehydrogenase family member 11 can act on this compound, catalyzing its dehydrogenation to form (2E)-hexacosenoyl-CoA. uniprot.orguniprot.org This is a key step in beta-oxidation but also represents the initial step in forming an unsaturated fatty acid. The introduction of unsaturation is crucial for maintaining appropriate membrane fluidity, especially in response to environmental changes like temperature fluctuations. scialert.net Stearoyl-CoA desaturase (SCD) is a key enzyme in this process, playing a central role in the regulation of membrane composition and fluidity. researchgate.net Alterations in membrane fluidity can directly impact the function of membrane-associated enzymes and cellular processes. nih.gov
Regulatory Functions in Lipid Homeostasis and Metabolism
This compound and other acyl-CoAs are not just metabolic intermediates; they are also important regulatory molecules in lipid homeostasis. nih.govimrpress.com They can allosterically regulate the activity of key metabolic enzymes. For example, long-chain acyl-CoA esters can inhibit acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. nih.gov This inhibition reduces the suppression of carnitine palmitoyl-transferase 1 (CPT1), thereby promoting the transport of fatty acyl-CoAs into the mitochondria for beta-oxidation. nih.gov
Furthermore, long-chain acyl-CoA esters can directly activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy balance. nih.gov This activation further promotes fatty acid oxidation by phosphorylating and inhibiting ACC. nih.gov
The levels of specific acyl-CoAs, including very long-chain variants, are tightly controlled through the action of acyl-CoA synthetases. The expression of these enzymes can be regulated by signaling pathways such as the insulin (B600854)/IGF signaling pathway, providing a direct link between hormonal signals and the regulation of lipid metabolism. plos.org Coenzyme A and its acylated derivatives are involved in a wide array of regulatory mechanisms, including the acylation of proteins, which can modify their function and localization. nih.gov The accumulation of long-chain acyl-CoAs can also lead to cellular stress, known as lipotoxicity, by increasing the permeability of the endoplasmic reticulum membrane and generating reactive oxygen species. austinpublishinggroup.com
Table 2: Regulatory Roles of Long-Chain Acyl-CoAs
| Regulatory Target | Effect of Long-Chain Acyl-CoA | Metabolic Outcome |
| Acetyl-CoA Carboxylase (ACC) | Allosteric Inhibition | Increased fatty acid oxidation nih.gov |
| AMP-activated protein kinase (AMPK) | Allosteric Activation | Increased fatty acid oxidation nih.gov |
| Protein Acylation | Covalent Modification | Altered protein function and signaling nih.gov |
Pathophysiological Implications of Aberrant Hexacosanoyl Coa Metabolism
X-linked Adrenoleukodystrophy (X-ALD)
X-linked adrenoleukodystrophy (X-ALD) is the most common inherited peroxisomal disorder, affecting approximately 1 in 17,000 births. researchgate.netmeduniwien.ac.at It is a monogenic disease caused by mutations in the ABCD1 gene, which leads to a multisystem disorder affecting the nervous system, adrenal cortex, and testes. researchgate.netfortunejournals.com A biochemical hallmark of X-ALD is the accumulation of saturated VLCFAs, particularly hexacosanoic acid (C26:0), in tissues and body fluids. meduniwien.ac.atresearchgate.net
Defective Peroxisomal Beta-Oxidation of Hexacosanoyl-CoA in X-ALD Fibroblasts
In healthy individuals, this compound is broken down through a process called beta-oxidation, which occurs within cellular organelles known as peroxisomes. hmdb.ca However, in patients with X-ALD, this process is significantly impaired. researchgate.netnih.gov Studies on cultured skin fibroblasts from X-ALD patients have demonstrated a severe reduction in the degradation of C26:0-CoA esters, comparable to the impairment seen with unesterified very-long-chain fatty acids. nih.govresearchgate.net This defect is a direct result of the dysfunction of the ABCD1 transporter protein. nih.govresearchgate.net The beta-oxidation of VLCFAs in fibroblasts from X-ALD patients is reduced to about 30% of normal levels. researchgate.net Interestingly, while the degradation of both C26:0-CoA and C22:0-CoA is affected, C22:0 does not accumulate in the fibroblasts of these patients. meduniwien.ac.atnih.gov
Pathogenic Role of ABCD1 Transporter Dysfunction in this compound Accumulation
The ABCD1 gene provides instructions for producing the adrenoleukodystrophy protein (ALDP), an ATP-binding cassette (ABC) transporter located in the peroxisomal membrane. researchgate.netmeduniwien.ac.atmdpi.com ALDP is responsible for transporting VLCFA-CoAs, including this compound, from the cytosol into the peroxisome for degradation. meduniwien.ac.atmdpi.comnih.govmdpi.com Mutations in the ABCD1 gene lead to a non-functional or deficient ALDP, which in turn prevents the transport of these fatty acids into the peroxisomes. researchgate.netnih.gov
This transport defect is the primary cause of the accumulation of VLCFAs in the cells of X-ALD patients. nih.govresearchgate.netnih.gov Research has shown that blocking the function of ABCD1 with a specific antibody can replicate the reduced beta-oxidation levels observed in X-ALD fibroblasts. nih.govresearchgate.net While other peroxisomal ABC transporters like ABCD3 can provide some residual beta-oxidation activity for C26:0-CoA, they are significantly less efficient than ABCD1, thus failing to compensate for the defect. meduniwien.ac.atnih.gov
Elevated Levels of Hexacosenoyl-CoA (C26:1-CoA) in X-ALD Patient Cells
While the accumulation of saturated hexacosanoic acid (C26:0) is a well-known marker for X-ALD, recent research has highlighted the significant buildup of monounsaturated hexacosenoyl-CoA (C26:1-CoA) in patient cells. nih.govnih.gov In fact, studies profiling acyl-CoA species in fibroblasts from X-ALD patients found that hexacosenoyl-CoA, not this compound, was the most abundantly accumulated VLCFA-CoA. researchgate.netnih.govnih.gov This accumulation was observed in fibroblasts from patients with different clinical forms of X-ALD, including childhood cerebral ALD (CCALD) and adrenomyeloneuropathy (AMN). nih.gov This finding suggests that the endogenous synthesis of VLCFAs continues, and in the absence of proper degradation due to ABCD1 dysfunction, these fatty acids are shunted into other metabolic pathways, such as incorporation into complex lipids like phospholipids (B1166683) and glycosphingolipids. nih.govnih.govmdpi.com
Zellweger Syndrome and General Peroxisomal Biogenesis Disorders Affecting this compound Catabolism
Zellweger spectrum disorders (ZSDs) are a group of autosomal recessive genetic disorders characterized by the failure to form functional peroxisomes, referred to as peroxisome biogenesis disorders (PBDs). msdmanuals.comnih.govnih.gov These disorders are caused by mutations in one of at least 13 different PEX genes that are essential for peroxisome assembly. nih.gov
Due to the absence of functional peroxisomes, multiple metabolic pathways that occur within this organelle are disrupted. nih.govnih.gov This includes the beta-oxidation of VLCFAs. jst.go.jp Consequently, individuals with ZSDs exhibit a profound impairment in the degradation of this compound, leading to the accumulation of VLCFAs in their tissues and body fluids. jst.go.jpresearchgate.net In fact, the degradation of C26:0-CoA is virtually abolished in fibroblasts from patients with Zellweger syndrome. nih.govresearchgate.net The accumulation of VLCFAs is a key biochemical marker used in the diagnosis of these severe and often fatal disorders. nih.govresearchgate.net
Connections to Other Metabolic Perturbations
Contribution of Acyl-Coenzyme A Metabolism to Heart Muscle Pump Failure
The heart has a high energy demand and relies heavily on the metabolism of fatty acids for fuel. hmdb.canih.gov Fatty acids are activated to their acyl-CoA esters before they can be used for energy production through beta-oxidation in the mitochondria. nih.gov Disruptions in acyl-CoA metabolism have been identified as a critical factor in the early stages of heart muscle pump failure. hmdb.ca In a failing heart, alterations in fatty acid metabolism, including the accumulation of certain acyl-CoA species, can lead to cellular toxicity, impaired mitochondrial function, and ultimately, a deficit in the energy supply needed for normal cardiac contraction. ahajournals.orgmdpi.com While research in this area often focuses on long-chain fatty acids, the fundamental role of acyl-CoA metabolism underscores its importance in maintaining cardiac health. hmdb.caahajournals.orgmdpi.com
Association with Insulin (B600854) Resistance and Lipotoxicity in Non-Adipose Tissues
The accumulation of fatty acids and their activated counterparts, acyl-Coenzyme A (acyl-CoA) esters, in tissues not suited for significant lipid storage, such as skeletal muscle, liver, heart, and pancreas, can lead to cellular dysfunction, a condition termed lipotoxicity. nih.govsigmaaldrich.commdpi.com Cellular acyl-CoA levels have been shown to correlate with insulin resistance, indicating their role in mediating lipotoxicity in these non-adipose tissues. hmdb.canih.gov While much of the research has centered on long-chain fatty acids, the aberrant metabolism of very-long-chain fatty acids (VLCFAs), leading to the accumulation of species like this compound (C26:0-CoA), presents significant pathophysiological implications.
This compound is the metabolically active form of hexacosanoic acid, a VLCFA with a 26-carbon backbone. hmdb.ca The breakdown of VLCFAs occurs primarily within peroxisomes through β-oxidation. hmdb.cafortunejournals.com Genetic defects in this process, such as those seen in X-linked adrenoleukodystrophy (X-ALD) caused by mutations in the ABCD1 gene, disrupt the transport of VLCFA-CoAs into peroxisomes. fortunejournals.comoup.comnih.gov This failure of peroxisomal β-oxidation results in the pathological accumulation of VLCFAs and their corresponding CoA esters, including this compound, in various tissues and body fluids. fortunejournals.com
The surplus of intracellular acyl-CoAs, including this compound, contributes to the pool of lipid intermediates like diacylglycerol (DAG) and ceramides (B1148491). nih.govmdpi.com These molecules are known to interfere with insulin signaling cascades. nih.govmdpi.com For instance, they can activate stress-related kinases such as protein kinase C (PKC), which in turn can phosphorylate the insulin receptor substrate (IRS) at inhibitory sites. dovepress.com This action blunts the normal insulin signaling pathway, leading to reduced glucose uptake in muscle and unchecked glucose production in the liver, which are defining features of insulin resistance. dovepress.comendocrinologia.org.mx
In non-adipose tissues, the consequences of this lipid overload are profound. The ectopic storage of lipids is a key factor in metabolic derangements. sigmaaldrich.com In the liver and skeletal muscle, the accumulation of lipid intermediates like acyl-CoAs is directly linked to the development of insulin resistance. nih.gov In the pancreas, lipotoxicity can impair β-cell function, reducing insulin secretion and potentially inducing apoptosis, thereby hastening the progression toward type 2 diabetes. sigmaaldrich.comnih.gov The heart, which relies heavily on fatty acid metabolism for energy, is also vulnerable; an excess of acyl-CoAs has been identified as a critical factor in the early stages of heart muscle pump failure and diabetic cardiomyopathy. nih.govhmdb.ca
Research into the specific roles of VLCFA-CoAs has provided further insights. Studies on fibroblasts from X-ALD patients and ABCD1-deficient cells have profiled the accumulated acyl-CoA species. Interestingly, one study found that hexacosenoyl-CoA (C26:1-CoA) was the most abundantly accumulated VLCFA-CoA, even more so than the saturated this compound (C26:0-CoA). nih.govnih.gov This suggests that endogenously synthesized VLCFAs are activated to their CoA esters and, in the absence of proper degradation, are channeled into other metabolic pathways, such as the formation of complex lipids. nih.govnih.gov
The following table summarizes the research findings on the impact of elevated acyl-CoA levels in various non-adipose tissues.
Interactive Data Table: Effects of Aberrant Acyl-CoA Metabolism in Non-Adipose Tissues
| Tissue | Key Pathophysiological Effect | Associated Research Findings | References |
| Skeletal Muscle | Insulin Resistance: Reduced glucose uptake. | Accumulation of lipid intermediates like diacylglycerol and acyl-CoA interferes with insulin signaling. | nih.govsigmaaldrich.com |
| Lipotoxicity: Impaired cellular function. | An excess of intramyofibrillar triglycerides is observed in obese and type 2 diabetic individuals. | edpsciences.org | |
| Liver | Insulin Resistance: Increased hepatic glucose production. | Elevated free fatty acids stimulate triglyceride synthesis and contribute to hepatic insulin resistance. | mdpi.comnih.gov |
| Steatosis (Fatty Liver): Ectopic lipid accumulation. | When the capacity of adipose tissue to store lipids is exceeded, excess fatty acids are stored in hepatocytes. | sigmaaldrich.com | |
| Pancreas (β-cells) | Impaired Insulin Secretion: Reduced β-cell function. | Chronic exposure to high levels of saturated fatty acids is detrimental to β-cells, reducing insulin biosynthesis and secretion. | nih.gov |
| Apoptosis (Cell Death): Loss of β-cell mass. | Lipotoxicity can induce apoptosis in pancreatic β-cells, contributing to the development of type 2 diabetes. | sigmaaldrich.comnih.gov | |
| Heart | Cardiac Dysfunction: Impaired contractility. | Cellular acyl-CoA content has been identified as a critical molecule in early-stage heart muscle pump failure. | hmdb.ca |
| Cardiomyopathy: Structural and functional changes. | Accumulation of fat in the heart is associated with cardiac dysfunction and heart failure. | nih.gov |
Advanced Methodologies for Research on Hexacosanoyl Coa
Quantitative Determination of Hexacosanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for the sensitive and specific quantification of acyl-CoAs, including this compound. creative-proteomics.combiorxiv.org This methodology combines the separation capabilities of liquid chromatography with the precise detection and identification power of mass spectrometry. creative-proteomics.com
A key advantage of LC-MS/MS is its ability to analyze a wide range of acyl-CoA species, from short-chain to very-long-chain, within a single analytical run. nih.govacs.org For the analysis of long-chain and very-long-chain acyl-CoAs like this compound, reverse-phase liquid chromatography is commonly employed. ebi.ac.uk The separation is often achieved using a C18 reversed-phase column at a high pH, typically around 10.5, with a gradient of ammonium (B1175870) hydroxide (B78521) and acetonitrile. researchgate.netjoanneum.atnih.gov This approach avoids the use of ion-pairing reagents, which can be difficult to remove from the chromatography system. researchgate.net
The detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for quantification. researchgate.netjoanneum.atnih.govcreative-proteomics.com This targeted approach provides high sensitivity and specificity. To improve accuracy and precision, stable isotope-labeled internal standards, such as odd-chain-length fatty acyl-CoAs, are often used. ebi.ac.uk One study reported a method capable of quantifying subpicomole amounts of long-chain and very-long-chain fatty acyl-CoAs, from myristoyl- (C14:0-) to cerotoyl- (C26:0-) CoA, in cell cultures. ebi.ac.uk
The validation of these methods is critical and typically follows established guidelines, assessing parameters like accuracy, precision (both intra- and inter-run), and linearity. researchgate.netjoanneum.atnih.gov For instance, one validated method for long-chain acyl-CoAs demonstrated accuracies between 94.8% and 110.8%, with inter-run precisions from 2.6% to 12.2% and intra-run precisions from 1.2% to 4.4%. researchgate.netjoanneum.atnih.gov
Table 1: Key Parameters in LC-MS/MS for Acyl-CoA Analysis
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Chromatography | Reverse-phase HPLC/UPLC | C8 or C18 column |
| Mobile Phase | Gradient elution | Ammonium hydroxide in water and acetonitrile |
| Ionization | Electrospray Ionization (ESI) | Positive ion mode |
| Mass Spectrometry | Triple quadrupole | Multiple Reaction Monitoring (MRM) |
| Internal Standards | Stable isotope-labeled acyl-CoAs | Odd-chain-length acyl-CoAs |
| Sample Preparation | Solid-phase extraction (SPE) | To remove interfering substances |
Application of Flow Injection Analysis-Electrospray Ionization-Tandem Mass Spectrometry (FIA-ESI-MS/MS) for High-Throughput Analysis
For high-throughput screening applications, such as newborn screening for metabolic disorders, flow injection analysis-electrospray ionization-tandem mass spectrometry (FIA-ESI-MS/MS) offers a rapid and efficient alternative to traditional LC-MS/MS. researchgate.netnih.govnih.gov This technique eliminates the time-consuming chromatography step, allowing for sample analysis in as little as two minutes per sample. researchgate.netnih.govnih.gov
FIA-ESI-MS/MS is particularly useful for the multiplexed analysis of various analytes from a single sample, such as a dried blood spot. nih.govnih.gov In the context of disorders related to very-long-chain fatty acids, a method has been developed to simultaneously quantify hexacosanoyl lysophosphatidylcholine (B164491) (a biomarker for X-linked adrenoleukodystrophy), amino acids, and acylcarnitines. researchgate.netnih.govnih.gov While this method does not directly measure this compound, its application to a related biomarker demonstrates the high-throughput capabilities of FIA-ESI-MS/MS in the broader field of fatty acid metabolism research.
The methodology involves a simple extraction of the sample, followed by direct injection into the mass spectrometer. nih.govnih.gov The use of isotopically-labeled internal standards is crucial for accurate quantification. researchgate.net Although FIA-MS/MS is faster, it may have lower specificity compared to LC-MS/MS because it does not separate isomers and isobars. nih.govresearchgate.net Therefore, it is often used as a first-tier screening method, with positive results confirmed by a more specific technique like LC-MS/MS. researchgate.net
Table 2: Comparison of LC-MS/MS and FIA-ESI-MS/MS for Acyl-CoA Related Analysis
| Feature | LC-MS/MS | FIA-ESI-MS/MS |
|---|---|---|
| Analysis Time | Longer (minutes per sample) | Shorter (seconds to a few minutes per sample) |
| Throughput | Lower | Higher |
| Specificity | High (separates isomers/isobars) | Lower (no chromatographic separation) |
| Primary Use | Quantitative confirmation, detailed profiling | High-throughput screening, rapid analysis |
Integration into Lipidomics and Metabolomics Studies for Comprehensive Acyl-Coenzyme A Profiling
The analysis of this compound and other acyl-CoAs is increasingly being integrated into broader lipidomics and metabolomics studies. ebi.ac.uk These "omics" approaches aim to provide a comprehensive snapshot of the metabolic state of a biological system by analyzing a wide range of molecules simultaneously. creative-proteomics.commetwarebio.com
Mass spectrometry-based methods are central to these comprehensive profiling studies. creative-proteomics.commetwarebio.com By employing techniques like LC-MS/MS, researchers can identify and quantify a large number of acyl-CoA species in various biological samples, including tissues and cells. nih.govacs.org This allows for the elucidation of metabolic pathways and the identification of key regulatory points. creative-proteomics.commetwarebio.com For example, a two-dimensional LC/HRMS (high-resolution mass spectrometry) method has been developed for the comprehensive profiling of short-, medium-, and long-chain acyl-CoAs, identifying 90 different acyl-CoAs in liver extracts. nih.govacs.org
The inclusion of very-long-chain fatty acyl-CoAs like this compound in these metabolomics and lipidomics studies is critical, as alterations in their levels have been linked to various metabolic disorders. creative-proteomics.commetwarebio.com For instance, one study highlighted significant differences in the distribution of very-long-chain fatty acyl-CoAs between different cell lines, with C24:0- and C26:0-CoAs being major components in MCF7 cells. ebi.ac.uk Such comprehensive profiling can help in the discovery of disease-specific metabolic signatures and potential biomarkers. creative-proteomics.commetwarebio.com
Future Directions in Hexacosanoyl Coa Research
Elucidation of Novel Acyl-Coenzyme A Species and their Biological Roles
The metabolic web involving fatty acyl-CoAs is far more intricate than previously appreciated. While hexacosanoyl-CoA is a known player, the landscape of acyl-CoA species is vast and largely unexplored. Future research will focus on identifying and characterizing new acyl-CoA molecules that may interact with or influence this compound metabolism.
The advancement of high-resolution metabolomics, particularly techniques combining liquid chromatography with mass spectrometry (LC-MS), is central to this endeavor. nih.govcreative-proteomics.com Methods like tandem mass spectrometry (MS/MS) and high-resolution Orbitrap mass spectrometry allow for the sensitive and specific detection of low-abundance acyl-CoA species from complex biological samples. nih.govcreative-proteomics.commdpi.com These technologies enable comprehensive acyl-CoA profiling, providing a snapshot of the metabolic state of cells and tissues and revealing previously unidentified molecules. researchgate.netmetwarebio.com
Researchers are now able to move beyond simple detection to quantify a wide array of acyl-CoAs, from short- to very-long-chain species, in a single analytical run. researchgate.net This capability is crucial for understanding the dynamic interplay between different acyl-CoA pools. For instance, investigating how the flux of other fatty acyl-CoAs, such as palmitoyl-CoA or stearoyl-CoA, influences the synthesis of this compound is a key area of inquiry.
The discovery of novel acyl-CoAs extends beyond just identifying new chain lengths or saturation states. It also involves uncovering their unique biological functions. Acyl-CoAs are not merely metabolic intermediates; they are increasingly recognized as key regulators of cellular processes through protein acylation, a type of post-translational modification that can alter protein function, localization, and stability. creative-proteomics.com The identification of these modified proteins and the specific acyl-CoA donors involved will reveal new layers of cellular regulation connected to VLCFA metabolism. The systematic discovery and functional analysis of this expanded "acyl-CoA-ome" will be critical to fully contextualize the role of this compound in both health and disease. mdpi.com
Advanced Strategies for Therapeutic Targeting of Aberrant this compound Metabolic Pathways
The accumulation of this compound and its corresponding fatty acid, hexacosanoic acid (C26:0), is a hallmark of severe genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD). karger.commdpi.com This accumulation is caused by mutations in the ABCD1 gene, which codes for a peroxisomal transporter responsible for importing VLCFAs for degradation. karger.comoup.com This clear link provides a focused opportunity for developing advanced therapeutic strategies aimed at correcting the underlying metabolic imbalance.
Substrate Reduction Therapy (SRT) has emerged as a highly promising approach. omu.edu.trcurepde.org This strategy aims to decrease the production of the accumulating substrate rather than addressing the defective enzyme or transporter. In the context of X-ALD, the primary target for SRT is the enzyme ELOVL1 (Elongation of Very Long Chain Fatty Acids Protein 1), which catalyzes the rate-limiting step in the synthesis of C26:0 from shorter fatty acid precursors. nih.govacs.org By inhibiting ELOVL1, the synthesis of this compound can be significantly reduced.
Recent research has identified several potent and selective small-molecule inhibitors of ELOVL1. These include classes of compounds such as pyrimidine-ethers and pyrazole (B372694) amides. nih.govacs.orgnih.gov For example, a potent, CNS-penetrant pyrazole amide known as compound 27 was shown to effectively reduce C26:0 levels in fibroblasts from ALD patients and in the brain and blood of mouse models of the disease. nih.gov Another inhibitor, CPD37, demonstrated favorable pharmacological properties and successfully reduced VLCFA accumulation in the brain and spinal cord of a mouse model. biorxiv.org These findings highlight the potential of ELOVL1 inhibition as a viable therapeutic strategy for normalizing VLCFA levels. nih.govpatsnap.com
Gene Therapy represents another cutting-edge therapeutic frontier. This approach seeks to correct the genetic defect itself by introducing a functional copy of the mutated gene. For X-ALD, the focus is on delivering a correct version of the ABCD1 gene to the affected cells. karger.com Adeno-associated viruses (AAVs) are being explored as vectors to carry the therapeutic gene. dovepress.comresearchgate.net Studies in mouse models of VLCAD deficiency have shown that AAV-mediated gene therapy can lead to biochemical correction and ameliorate disease-specific phenotypes, such as hypoglycemia and thermoregulatory dysfunction. researchgate.netnih.gov A similar strategy for X-ALD, using AAV serotype 9 to express human ABCD1, has also yielded promising results in mouse models, demonstrating the potential to restore proper VLCFA degradation. karger.com
Furthermore, research into the functional overlap between peroxisomal transporters offers another therapeutic angle. The transporter ABCD2 has a function similar to ABCD1, and strategies aimed at pharmacologically upregulating the expression of ABCD2 could potentially compensate for the loss of ABCD1 function, providing an alternative route for VLCFA degradation. oup.com
These advanced strategies, from small-molecule inhibitors to sophisticated gene therapies, represent the future of treatment for diseases characterized by aberrant this compound metabolism. Continued research in these areas holds the promise of developing effective, disease-modifying treatments for patients suffering from these debilitating conditions.
Q & A
Basic Research Questions
Q. How can hexacosanoyl-CoA be synthesized and characterized in vitro for experimental studies?
- Methodological Answer : Synthesis typically involves enzymatic conjugation of hexacosanoic acid (C26:0) with coenzyme A using acyl-CoA synthetases. Purification requires reversed-phase HPLC or TLC, followed by characterization via LC-MS (for molecular weight confirmation) and NMR (structural elucidation). Ensure purity validation using spectrophotometric assays (e.g., absorbance at 260 nm for CoA moiety). ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) must govern documentation . For reproducibility, predefine assay acceptance criteria (e.g., ≥95% purity) and validate methods with positive controls like palmitoyl-CoA .
Q. What are the primary challenges in detecting this compound in cellular lipidomic studies?
- Methodological Answer : Due to its low abundance and hydrophobicity, extraction requires optimized solvent systems (e.g., chloroform/methanol/water). Use high-sensitivity LC-MS/MS with multiple reaction monitoring (MRM) for quantification. Internal standards (e.g., deuterated acyl-CoAs) are critical to account for matrix effects. Validate detection limits via spike-recovery experiments in biological matrices .
Q. Which model systems are suitable for studying this compound’s role in lipid metabolism?
- Methodological Answer : Yeast (e.g., Saccharomyces cerevisiae) with engineered very-long-chain fatty acid (VLCFA) pathways or mammalian cell lines (e.g., HepG2) are common. Use genetic knockout models (e.g., ACSVL1 mutants) to study substrate specificity. For in vivo studies, Drosophila or murine models with altered peroxisomal β-oxidation pathways can elucidate physiological roles .
Advanced Research Questions
Q. How do contradictory findings about this compound’s enzyme specificity arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., pH, cofactors) or enzyme isoforms. Conduct systematic reviews to map experimental variables across studies . Use dose-response assays and enzyme kinetics (Km/Vmax comparisons) under standardized conditions. Meta-analyses can identify confounding factors (e.g., substrate purity ).
Q. What advanced statistical approaches are recommended for analyzing this compound’s effects in multi-omics datasets?
- Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) can integrate lipidomic, transcriptomic, and metabolomic data. For time-series experiments, mixed-effects models account for biological variability. Pre-register analysis pipelines to avoid data dredging . Validate findings via bootstrapping or permutation tests .
Q. How can computational modeling predict this compound’s interactions with elongases or desaturases?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., ELOVL4) identifies binding affinities. Validate predictions with mutagenesis studies (e.g., alanine scanning). MD simulations (GROMACS) assess stability of acyl-CoA-enzyme complexes. Cross-validate with experimental kinetic data .
Q. What strategies address the instability of this compound in long-term enzymatic assays?
- Methodological Answer : Stabilize assays by adding antioxidants (e.g., DTT), protease inhibitors, and CoA-protecting agents (e.g., EDTA). Use continuous spectrophotometric assays (e.g., DTNB for free CoA detection) for real-time monitoring. Pre-test storage conditions (e.g., -80°C vs. lyophilization) and document degradation kinetics .
Methodological Best Practices
- Data Integrity : Adhere to ALCOA+ principles for all experimental records. Use version-controlled electronic lab notebooks (ELNs) to ensure traceability .
- Conflict Resolution : Apply PRISMA guidelines for systematic reviews of contradictory data .
- Ethical Compliance : Disclose all conflicts of interest and obtain institutional approval for genetic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
